An In-depth Technical Guide to the Fundamental Properties of Ethanedioyl Dibromide
An In-depth Technical Guide to the Fundamental Properties of Ethanedioyl Dibromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanedioyl dibromide, also known as oxalyl bromide, is a highly reactive chemical intermediate with significant applications in organic synthesis. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed safety and handling protocols, a step-by-step synthesis procedure, and insights into its primary chemical reactivities. The information is structured to serve as a technical resource for laboratory and development settings.
Chemical Identity and Physical Properties
Ethanedioyl dibromide is the diacyl bromide of oxalic acid. Its key identifiers and physical properties are summarized in the tables below for quick reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethanedioyl dibromide[1] |
| Synonyms | Oxalyl bromide, Oxalyl dibromide[1] |
| CAS Number | 15219-34-8[1] |
| Molecular Formula | C₂Br₂O₂[1] |
| Molecular Weight | 215.83 g/mol [1] |
| Canonical SMILES | C(=O)(C(=O)Br)Br[1] |
| InChI Key | JAZLVNXWYDFQFE-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Clear, colorless to light yellow/dark yellow liquid | [1][2] |
| Melting Point | -19 °C | [2] |
| Boiling Point | 105-107 °C at 760 mmHg | [2] |
| Density | ~1.517 g/mL at 25 °C | [2] |
| Refractive Index | ~1.522 at 20 °C | [2] |
| Solubility | Reacts violently with water. Soluble in many organic solvents. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of ethanedioyl dibromide's identity and purity.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹³C NMR | A single resonance is expected for the two equivalent carbonyl carbons. The chemical shift would be in the typical range for acyl bromides. A spectrum is available on PubChem.[1] |
| Infrared (IR) | Strong absorption bands characteristic of the C=O stretching in an acyl bromide are expected, typically in the region of 1750-1850 cm⁻¹. C-Br stretching bands would appear at lower wavenumbers. An FTIR spectrum is available on PubChem.[1] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine atoms and carbon monoxide. |
Synthesis of Ethanedioyl Dibromide
The following is a detailed experimental protocol for the synthesis of ethanedioyl dibromide.
Experimental Protocol: Synthesis from Oxalyl Chloride
Materials:
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Oxalyl chloride (100 g)
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Hydrogen bromide gas
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Mercury (for purification)
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Distillation apparatus
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Gas dispersion tube
Procedure:
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In a fume hood, place 100 g of pure oxalyl chloride into a suitable reaction flask equipped with a gas dispersion tube and an outlet for exhaust gases.
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Slowly bubble hydrogen bromide gas through the oxalyl chloride. A significant excess of hydrogen bromide is required (approximately 8 moles per mole of oxalyl chloride).
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Continue the gas flow for approximately 12 hours. The reaction mixture should be stirred or agitated to ensure good gas-liquid contact.
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After the initial 12-hour period, allow the mixture to stand for an additional 6 hours.
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Set up a fractional distillation apparatus. Carefully transfer the reaction mixture to the distillation flask.
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Distill the mixture, collecting the fraction that boils at 102-103 °C at a pressure of 720 mmHg. This fraction is the ethanedioyl dibromide. The expected yield is approximately 85%.
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To remove any discoloration caused by residual bromine, the collected product can be shaken with a small amount of mercury until the color disappears. The purified product should then be carefully decanted or filtered from the mercury.
Caption: General workflow for alkene bromination.
Acylation Reactions
Similar to its more common analogue, oxalyl chloride, ethanedioyl dibromide can be used in acylation reactions, such as the formation of amides from amines or esters from alcohols. The high reactivity of the acyl bromide moiety facilitates these transformations.
Safety and Handling
Ethanedioyl dibromide is a hazardous chemical and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage [1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage [1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled [1] |
Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Do not breathe vapor or mist.
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Reacts violently with water, releasing corrosive fumes. [2]Keep away from moisture.
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Store in a cool, dry place in a tightly sealed container. [2] First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
Ethanedioyl dibromide is a valuable and highly reactive reagent in organic synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding of these core aspects to aid scientists in their work with this compound.
